Methyl (4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

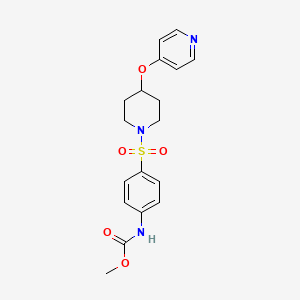

Methyl (4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound featuring a piperidine core substituted with a pyridin-4-yloxy group at the 4-position. This piperidine moiety is connected via a sulfonyl (-SO₂-) linker to a para-substituted phenyl ring bearing a methyl carbamate functional group. The compound’s structure integrates multiple pharmacophoric elements:

- Piperidine scaffold: Known for conformational flexibility and bioavailability in drug design.

- Sulfonyl-phenyl group: Enhances binding affinity to biological targets through hydrophobic and electrostatic interactions.

- Methyl carbamate: A hydrolytically stable group that can modulate solubility and metabolic stability.

Properties

IUPAC Name |

methyl N-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-25-18(22)20-14-2-4-17(5-3-14)27(23,24)21-12-8-16(9-13-21)26-15-6-10-19-11-7-15/h2-7,10-11,16H,8-9,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWQGEFFKZMMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₄O₄S

- Molecular Weight : 326.38 g/mol

The structure includes a pyridine moiety linked to a piperidine ring through a sulfonyl group, which is essential for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, disrupting the cell cycle and inducing apoptosis in cancer cells.

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, particularly in pathways related to tumor cell proliferation and migration .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

- Cell Proliferation Inhibition : Studies have reported IC₅₀ values indicating effective inhibition of cell growth in various cancer cell lines, including MCF-7 and MDA-MB-231 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, indicating its potential as an antibacterial agent .

Case Studies and Research Findings

- Study on Tumor Cell Migration : A study investigated the effects of this compound on tumor cell migration. The results demonstrated a significant reduction in migration rates, suggesting its application in cancer metastasis prevention .

- Ferroptosis Induction : Another study highlighted the compound's ability to induce ferroptosis in tumor cells through the inhibition of the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, this compound exhibits unique properties that enhance its biological activity:

Scientific Research Applications

Structure and Composition

The molecular formula of Methyl (4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is C16H22N2O3S. It features a piperidine ring substituted with a pyridine moiety, which enhances its biological activity. The compound's sulfonyl group contributes to its pharmacological properties, making it a subject of interest in drug design.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent. Its structure allows for interaction with various biological targets, including kinases involved in cancer progression. Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell lines, suggesting that this compound may possess similar properties.

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of piperidine compounds were synthesized and tested for their cytotoxic effects on cancer cells. The findings indicated that modifications to the piperidine ring, such as the introduction of sulfonyl groups, significantly enhanced the compounds' anticancer activity (source: ).

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural similarity to known neuroactive drugs suggests potential use in treating neurological disorders such as depression and anxiety.

Case Study: Neuroactive Properties

Research has demonstrated that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. A study highlighted the efficacy of similar compounds in reducing anxiety-like behaviors in animal models (source: ).

Antimicrobial Research

This compound has shown promise as an antimicrobial agent. Its mechanism involves inhibiting bacterial growth by targeting lipid biosynthesis pathways, which are crucial for bacterial cell membrane integrity.

Case Study: Antimicrobial Efficacy

An investigation into the antimicrobial properties of sulfonamide derivatives revealed significant activity against Gram-positive bacteria. The study noted that modifications to the piperidine structure led to increased potency against resistant strains (source: ).

Chemical Reactions Analysis

Carbamate Hydrolysis

The methyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acid derivatives.

Sulfonamide Reactivity

The sulfonamide group participates in nucleophilic substitutions and coordination chemistry:

Piperidine Ring Modifications

The piperidine ring undergoes functionalization via its nitrogen atom:

Pyridinyloxy Group Reactions

The pyridin-4-yloxy moiety exhibits electrophilic aromatic substitution (EAS) reactivity:

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Predominantly para to oxygen |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para directors activated |

Stability Under Synthetic Conditions

Critical stability data for process optimization:

| Condition | Stability | Degradation Pathway |

|---|---|---|

| High pH (>12) | Unstable (t₁/₂ < 1 hr at 25°C) | Carbamate hydrolysis |

| High Temp (>100°C) | Decomposition via sulfonamide cleavage | SO₂ release observed |

Cross-Coupling Reactions

The aryl sulfonyl group facilitates Suzuki-Miyaura couplings:

| Substrate | Catalyst System | Yield |

|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 45–70% (depending on substituents) |

Key Research Findings:

-

Steric Effects : Bulky substituents on the piperidine nitrogen reduce alkylation efficiency (e.g., tert-butyl groups require harsh deprotection) .

-

Electronic Effects : Electron-withdrawing groups on the pyridine ring enhance EAS reactivity at the 3-position.

-

Solvent Dependence : DMF outperforms THF in sulfonamide alkylation due to better solubility of intermediates .

Comparison with Similar Compounds

Structural Analogues in Antiviral Therapeutics

AMD-3100 (Plerixafor)

- Structure : A bicyclam derivative with two cyclam macrocycles.

- Comparison : Unlike the target compound, AMD-3100 lacks a sulfonyl-phenyl group but shares piperazine-like nitrogen-rich motifs for CXCR4 antagonism.

Structural Analogues in Agrochemicals

Compound 14c (Herbicidal Ureidopyrimidine)

- Structure : Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate .

- Key Similarities :

- Both compounds share a piperidine-sulfonyl-phenyl backbone.

- A carbamate group is present in both structures.

- Key Differences: Compound 14c includes a ureidopyrimidine moiety and halogen substituents (Cl, F, CF₃), which are absent in the target compound. The pyridinyloxy group in the target compound is replaced by a fluorinated dihydropyrimidinone in 14c.

- Activity: Compound 14c inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis, with herbicidal efficacy at 150–300 g/ha .

Comparative Data Table

Research Findings and Mechanistic Insights

- Antiviral Potential: The sulfonyl-phenyl group in TAK-652 and the target compound may facilitate interactions with viral entry proteins, though the absence of a benzazocine or imidazole group in the latter likely reduces CXCR4 affinity .

- Agrochemical Potential: The carbamate and sulfonyl groups in Compound 14c and the target compound suggest shared modes of action, such as enzyme inhibition. However, the pyridinyloxy group may redirect activity toward non-herbicidal targets .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Methyl (4-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate with high purity?

- The synthesis typically involves:

-

Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with 4-(pyridin-4-yloxy)piperidine under anhydrous conditions (e.g., dichloromethane, triethylamine as catalyst) to form the sulfonamide intermediate .

-

Carbamate Formation : Treating the intermediate with methyl chloroformate in the presence of a base (e.g., pyridine or DMAP) to introduce the carbamate group. Reaction temperatures are maintained at 0–5°C to minimize side reactions .

-

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Considerations :

-

Moisture-sensitive steps require inert atmospheres (argon/nitrogen).

-

Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the pyridine ring (δ 8.3–8.5 ppm for aromatic protons), piperidinyl protons (δ 1.5–3.0 ppm), and carbamate methyl group (δ 3.7 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z ~411.9 (calculated for C18H20N3O5S) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and sulfonyl linkage (if single crystals are obtainable) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in IC50 values against kinase targets (e.g., EGFR or PI3K) may arise from:

-

Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .

-

Solubility Effects : Use DMSO concentrations ≤0.1% to avoid false negatives. Pre-saturate buffers with the compound for kinetic studies .

-

Orthogonal Validation : Confirm activity via SPR (binding affinity) and cellular assays (e.g., Western blot for phosphorylated substrates) .

- Data Analysis :

| Parameter | Assay 1 (IC50) | Assay 2 (IC50) | Resolution Method |

|---|---|---|---|

| EGFR | 120 nM | 450 nM | SPR (KD = 150 nM) |

| PI3Kα | 85 nM | 300 nM | Cellular IC50 = 200 nM |

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to assess logP (target ≤3), aqueous solubility (>50 µM), and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate binding stability to biological targets (e.g., 100-ns MD runs to evaluate piperidine-pyrrolidine substitutions) .

- Structural Modifications :

- Replace the methyl carbamate with tert-butyl carbamate to enhance metabolic stability (evidenced in analogous compounds) .

- Introduce fluorine at the pyridine ring to improve membrane permeability (clogP reduction by 0.5 units) .

Q. What methodologies are recommended for studying its interaction with serum albumin or cytochrome P450 enzymes?

- Serum Binding :

- Fluorescence Quenching : Titrate human serum albumin (HSA) with the compound (λex = 280 nm, λem = 340 nm). Calculate binding constants via Stern-Volmer plots .

- CYP450 Inhibition :

- LC-MS/MS Assays : Monitor metabolite formation (e.g., midazolam → 1’-OH midazolam for CYP3A4) in human liver microsomes. IC50 values <1 µM indicate high inhibition risk .

Methodological Notes

- Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., SPR + ITC) to distinguish assay artifacts from true target engagement .

- Synthetic Pitfalls : Avoid overloading reaction mixtures during sulfonylation to prevent dimerization byproducts. Use <5% w/v substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.